N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods . One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Molecular Structure Analysis
The structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been studied .Chemical Reactions Analysis
The chemical reactions of pyrrolo[2,3-d]pyrimidines involve various substitutions at the C-4 position of the 7-deazapurine ring . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their molecular structure . For instance, all the potent compounds from a series of pyrrolo[2,3-d]pyrimidines have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The future directions for the study of pyrrolo[2,3-d]pyrimidines involve the development of new therapies . Inhibitors of this enzyme are studied and used in the treatment of several diseases such as psoriasis and autoimmune rheumatoid arthritis . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-3-8-17(9-4-1)20-15-27(18-10-5-2-6-11-18)23-21(20)22(25-16-26-23)24-14-19-12-7-13-28-19/h1-13,15-16H,14H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYLKDVNFLGQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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